[2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone
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Overview
Description
[2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 3-Methylphenyl Group:
Attachment of the 1H-Pyrazol-1-ylcarbonyl Group: The final step involves the formation of the 1H-pyrazol-1-ylcarbonyl group through a condensation reaction between the quinoline derivative and 1H-pyrazole-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Aluminum chloride, sulfuric acid, and various alkyl halides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
[2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent, with studies showing its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone varies depending on its application:
Biological Activity: The compound may interact with specific proteins or enzymes, inhibiting their function and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.
Photophysical Properties: The compound’s unique structure allows it to absorb and emit light at specific wavelengths, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the 3-methyl and 1H-pyrazol-1-ylcarbonyl groups, resulting in different chemical and biological properties.
4-(1H-Pyrazol-1-ylcarbonyl)quinoline: Similar structure but without the 3-methylphenyl group, affecting its reactivity and applications.
2-(3-Methylphenyl)quinoline: Lacks the 1H-pyrazol-1-ylcarbonyl group, leading to different photophysical and biological properties.
Uniqueness
[2-(3-methylphenyl)quinolin-4-yl](1H-pyrazol-1-yl)methanone is unique due to the combination of its substituents, which confer distinct chemical reactivity, photophysical properties, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
[2-(3-methylphenyl)quinolin-4-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C20H15N3O/c1-14-6-4-7-15(12-14)19-13-17(20(24)23-11-5-10-21-23)16-8-2-3-9-18(16)22-19/h2-13H,1H3 |
InChI Key |
FBJFZWJQYUEFAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=CC=N4 |
Origin of Product |
United States |
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